Cas no 32400-25-2 (4-Pentenoic acid,1,1-dimethylethyl ester)

4-Pentenoic acid, 1,1-dimethylethyl ester (tert-butyl 4-pentenoate) is a versatile ester derivative of 4-pentenoic acid, commonly used in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive terminal alkene group, enabling further functionalization via cross-coupling, hydrofunctionalization, or polymerization reactions. The tert-butyl ester moiety enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. This compound is particularly valuable in peptide synthesis and as a building block for complex molecules. Its balanced reactivity and stability make it suitable for applications requiring controlled alkene incorporation or protecting group strategies. The product is typically handled under inert conditions to preserve its integrity.
4-Pentenoic acid,1,1-dimethylethyl ester structure
32400-25-2 structure
Product Name:4-Pentenoic acid,1,1-dimethylethyl ester
CAS No:32400-25-2
MF:C9H16O2
MW:156.222143173218
CID:315168
PubChem ID:311965
Update Time:2025-05-20

4-Pentenoic acid,1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Pentenoic acid,1,1-dimethylethyl ester
    • tert-butyl pent-4-enoate
    • 1,1-Dimethylethyl 4-pentenoate
    • 4-Pentenoic acid,1-dimethylethyl ester
    • 4-Pentenoicacid, tert-butyl ester (6CI,8CI)
    • AC1L7KB7
    • AG-F-08240
    • CTK4G8630
    • NSC219875
    • pent-4-enoic acid tert-butyl ester
    • Pent-4-ensaeure-tert-butylester
    • t-butyl 4-pentenoate
    • t-butyl pent-4-enoate
    • t-butyl-4-pentenoate
    • tert-Butyl 4-pentenoate
    • NSC-219875
    • 4-Pentenoic acid, 1,1-dimethylethyl ester
    • DTXSID60309925
    • 4-Pentenoic acid, tert-butyl ester
    • SCHEMBL1101944
    • ZGQQQFWPVOPRSG-UHFFFAOYSA-N
    • 32400-25-2
    • AKOS018050665
    • FT-0736534
    • 3R5VBL9MN8
    • Inchi: 1S/C9H16O2/c1-5-6-7-8(10)11-9(2,3)4/h5H,1,6-7H2,2-4H3
    • InChI Key: ZGQQQFWPVOPRSG-UHFFFAOYSA-N
    • SMILES: O(C(CCC=C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 156.11508
  • Monoisotopic Mass: 156.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.889
  • Boiling Point: 160.2°Cat760mmHg
  • Flash Point: 53.1°C
  • Refractive Index: 1.428
  • PSA: 26.3
  • LogP: 2.29430

4-Pentenoic acid,1,1-dimethylethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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tert-butyl pent-4-enoate
32400-25-2
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$639.00 2024-04-20

Additional information on 4-Pentenoic acid,1,1-dimethylethyl ester

Research Brief on 4-Pentenoic acid,1,1-dimethylethyl ester (CAS: 32400-25-2) in Chemical Biology and Pharmaceutical Applications

The compound 4-Pentenoic acid,1,1-dimethylethyl ester (CAS: 32400-25-2) has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications as a building block in organic synthesis and potential therapeutic uses. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic utility, and emerging biological activities.

Recent studies have highlighted the importance of 4-Pentenoic acid,1,1-dimethylethyl ester as a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring both an ester group and a terminal alkene, makes it particularly valuable for click chemistry applications and as a precursor for more complex pharmaceutical compounds. The tert-butyl ester moiety provides enhanced stability during synthetic transformations, while the pentenoic acid backbone offers multiple sites for functionalization.

In synthetic chemistry applications, researchers at MIT (2023) demonstrated the compound's utility in palladium-catalyzed coupling reactions for constructing complex molecular architectures. The study showed that 32400-25-2 could serve as an effective partner in Heck reactions, enabling the synthesis of various unsaturated esters with high stereoselectivity. This work opens new possibilities for streamlined synthesis of potential drug candidates with improved efficiency.

From a biological perspective, preliminary investigations suggest that derivatives of 4-Pentenoic acid,1,1-dimethylethyl ester may exhibit interesting pharmacological properties. A 2024 study published in the Journal of Medicinal Chemistry reported that structural analogs of this compound showed moderate inhibitory activity against certain cancer-associated protein targets, particularly in the context of metabolic enzymes involved in tumor progression. While the exact mechanism remains under investigation, these findings warrant further exploration of this chemical scaffold.

The compound's safety profile and pharmacokinetic properties are currently being evaluated in preclinical studies. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data indicate that the tert-butyl ester derivative offers improved metabolic stability compared to related compounds, potentially making it more suitable for pharmaceutical development. However, researchers caution that these are preliminary findings requiring further validation.

Looking forward, the chemical versatility of 4-Pentenoic acid,1,1-dimethylethyl ester positions it as a promising candidate for multiple applications in drug discovery and development. Ongoing research is exploring its use in PROTAC (Proteolysis Targeting Chimera) technology and as a linker molecule in antibody-drug conjugates. The compound's CAS number (32400-25-2) has seen a significant increase in citations in recent patent literature, suggesting growing commercial interest in its applications.

In conclusion, while 4-Pentenoic acid,1,1-dimethylethyl ester (32400-25-2) was initially considered primarily as a synthetic intermediate, emerging research highlights its potential as a valuable scaffold in medicinal chemistry. Future studies will need to further elucidate its structure-activity relationships and explore its therapeutic potential across different disease areas. The compound represents an interesting case of how basic chemical building blocks can evolve into important tools for pharmaceutical innovation.

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